1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound notable for its complex structure and potential applications in various scientific fields. It has the molecular formula C14H18Cl2N2 and a molecular weight of 285.2 g/mol. The compound features a pyridine ring substituted with a 3,5-dimethylphenyl group and a methanamine group, which contributes to its unique properties and reactivity .
This compound is synthesized through organic chemistry methods and is available from various chemical suppliers, including Sigma-Aldrich and BenchChem. Its synthesis is of interest in both academic and industrial settings due to its potential applications in medicinal chemistry and material science .
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride is classified as an organic compound, specifically an amine and a pyridine derivative. It falls under the category of heterocyclic compounds due to the presence of the pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
The synthesis of 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride typically involves several key steps:
The synthesis may be conducted under controlled conditions using batch or continuous flow reactors to optimize yield and purity. Purification techniques such as crystallization or chromatography are typically employed to isolate the final product.
The molecular structure of 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride can be represented as follows:
The compound's structure features a pyridine ring that enhances its aromatic stability and reactivity due to the presence of nitrogen .
Property | Value |
---|---|
Molecular Weight | 285.2 g/mol |
IUPAC Name | [6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine; dihydrochloride |
InChI | InChI=1S/C14H16N2.2ClH/c1-10-6-11(2)8-12(7-10)14-5-3-4-13(9-15)16-14;;/h3-8H,9,15H2,1-2H3;2*1H |
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride can participate in several chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action for 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with biological targets:
The physical properties of 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride include:
Property | Value |
---|---|
Appearance | White crystalline powder |
Solubility | Soluble in water |
Melting Point | Not specified |
The chemical properties include:
Property | Value |
---|---|
pH | Not specified |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in research and industry .
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride has diverse applications:
This compound represents a significant area of interest in both academic research and industrial applications due to its versatile chemical properties and potential biological activities.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0